BLI-489 belongs to the penem class of bicyclic β-lactam compounds [1]. Its core mechanism involves covalent, irreversible inhibition of serine β-lactamase enzymes (Ambler classes A, C, and D), functioning as a mechanism-based inactivator (or "suicide substrate") [2].
The proposed catalytic mechanism and inhibition pathway of this compound is summarized below:
This mechanism restores the efficacy of co-administered β-lactam antibiotics (e.g., piperacillin) by protecting them from enzymatic degradation [1] [2].
The following table summarizes key quantitative data on this compound's inhibitory potency and in vivo efficacy.
| Parameter | Details/Value | Experimental Context |
|---|---|---|
| In Vitro Potency (vs. OXA-48) | IC₅₀ >200,000 nM (no inhibition at 0 & 10 min pre-incubation) [3] | Fluorogenic assay; compared to cyclic boronates & avibactam [3]. |
| In Vivo Efficacy (ED₅₀) | Piperacillin ED₅₀ = 32 mg/kg (with this compound, 8:1 ratio) [1] | Murine systemic infection with E. cloacae (AmpC, Class C) [1]. |
| Optimal Therapeutic Ratio | 8:1 (Piperacillin : this compound) [1] | Determined in mouse models against Class A & C β-lactamase producers [1]. |
| Comparative Performance | Superior to piperacillin-tazobactam against some Class A ESBL producers (e.g., SHV-5, CTX-M-5) [1] | In vivo murine infection models [1]. |
The key findings on this compound are primarily derived from the following established in vivo and in vitro methodologies.
This model evaluated the ability of this compound to restore piperacillin's efficacy in live animals [1].
This biochemical assay quantitatively measures β-lactamase inhibition potency [3].
This compound was investigated as a promising penem β-lactamase inhibitor with notable activity against Class D carbapenem-hydrolyzing enzymes (CHDLs) like OXA-48 [3]. While it demonstrated superior in vivo efficacy compared to tazobactam against certain strains [1], its development appears to have been superseded by newer, broader-spectrum inhibitors (e.g., avibactam, relebactam, vaborbactam) [4] which offer activity against a wider range of β-lactamases, including some that this compound could not inhibit effectively [3].
BLI-489 represents a novel bicyclic penem β-lactamase inhibitor discovered to address the growing global challenge of antibacterial resistance. Unlike traditional β-lactamase inhibitors (clavulanic acid, sulbactam, tazobactam) that primarily target class A enzymes, this compound demonstrates broad-spectrum inhibition against class A, C, and D β-lactamases, making it particularly valuable against problematic extended-spectrum β-lactamase (ESBL)- and AmpC-expressing strains [1] [2]. This inhibitor is structurally characterized as a 6-methylidene penem molecule and is being investigated in combination therapies with existing β-lactam antibiotics to restore their efficacy against resistant pathogens [3].
The urgent need for such compounds is underscored by the World Health Organization's classification of antibiotic resistance as one of the most challenging public health threats of the 21st century [4]. With traditional β-lactamase inhibitors proving inadequate against increasingly prevalent class C (AmpC) and many class D enzymes, along with the emergence of carbapenemases, this compound offers a promising therapeutic approach to extend the usefulness of existing β-lactam antibiotics [3] [2].
This compound belongs to the penem class of β-lactam compounds, characterized by a β-lactam ring fused with a thiazoline ring, creating a distinctive bicyclic structure [5]. This molecular architecture differs from carbapenems through substitution of a sulfur atom for a methylene group in the five-membered ring fused to the β-lactam ring [5]. The specific structural modification of bicyclic and tricyclic substitution via a methylidene linkage to the 6 position of the penem molecule confers the enhanced activity against diverse β-lactamase classes [3].
The compound is described as a yellow powder with high water solubility (>20 mg/mL) and is typically handled in hydrate form with a purity of ≥98% by HPLC [6]. From a chemical perspective, the C2–C3 double bond in the penem structure promotes enamine resonance, which increases the β-lactam ring's reactivity toward nucleophiles, including the serine residues in the active sites of penicillin-binding proteins (PBPs) and β-lactamases [5].
This compound functions as a progressive broad-spectrum β-lactamase inhibitor that employs a mechanism similar to other β-lactam-based inhibitors. It acts as a suicide substrate that forms a stable, irreversible complex with the target β-lactamase, rendering the enzyme permanently inactive [7]. This mechanism is particularly effective against serine-β-lactamases (classes A, C, and D), which utilize an active-site serine residue to hydrolyze the β-lactam ring of antibiotics [4].
The inhibition process involves initial recognition of this compound by the β-lactamase as a substrate, followed by acylation of the active-site serine. However, instead of undergoing rapid hydrolysis and release like conventional β-lactam antibiotics, the inhibitor forms a stable acyl-enzyme complex that persists, preventing the enzyme from attacking actual antibiotic molecules [7]. This mechanism underlies this compound's ability to protect co-administered β-lactams from enzymatic degradation.
Figure 1: Mechanism of this compound irreversible β-lactamase inhibition
Initial research established optimal methodologies for in vitro susceptibility testing of this compound in combination with piperacillin [1] [3]. A predictor panel of 113 β-lactamase-producing bacterial strains expressing enzymes from molecular classes A, B, C, and D was utilized to determine the most reliable testing conditions [3]. Researchers evaluated various piperacillin-to-BLI-489 ratios (1:1, 2:1, 4:1, and 8:1) and constant inhibitor concentrations (2 or 4 μg/mL) [1].
The investigation revealed significant methodological considerations:
Based on these comprehensive evaluations, the recommended standard methodology employs a constant concentration of 4 μg/mL this compound for susceptibility testing [1] [3].
Figure 2: this compound susceptibility testing methodology development workflow
Once the testing methodology was established, piperacillin-BLI-489 was evaluated against a larger panel of recent clinical isolates [1]. The combination demonstrated significantly enhanced activity compared to piperacillin alone and superior performance relative to piperacillin-tazobactam against problematic pathogens:
The combination demonstrated particularly improved activity against ESBL- and AmpC-expressing strains, highlighting its potential value against these challenging resistance mechanisms [1].
Table 1: In Vitro Activity of Piperacillin-BLI-489 Compared to Reference Agents
| Organism Category | Piperacillin Alone (% NS) | Piperacillin-BLI-489 (% S) | Piperacillin-Tazobactam (% S) |
|---|---|---|---|
| All Enteric Bacilli | 55% (MIC ≥32 μg/mL) | 92% (MIC ≤16 μg/mL) | 66% (MIC ≤16 μg/mL) |
| ESBL-Producing Strains | Not reported | Significantly improved | Less effective than this compound |
| AmpC-Producing Strains | Not reported | Significantly improved | Limited activity |
The in vivo efficacy of piperacillin-BLI-489 was evaluated using acute lethal systemic infections in mice to determine the optimal ratio for maximum therapeutic effect [2]. Female CD-1 mice were challenged via intraperitoneal injection with bacterial cells suspended in 5% hog gastric mucin, followed by subcutaneous administration of test compounds at various piperacillin-to-BLI-489 ratios [2].
Table 2: Efficacy of Various Piperacillin-to-BLI-489 Ratios in Murine Infection Models
| Treatment Ratio (PIP:this compound) | E. coli GC 6265 (TEM-1) ED₅₀ (mg/kg) | E. cloacae GC 4142 (AmpC) ED₅₀ (mg/kg) |
|---|---|---|
| Piperacillin alone | 176 (132-238) | 282 (211-417) |
| 2:1 | 8.5 (5.9-11) | 31 (23-42) |
| 4:1 | 12 (9.6-15) | 30 (23-39) |
| 6:1 | 12 (10-15) | 30 (23-39) |
| 8:1 | 12 (9.3-15) | 32 (25-41) |
| 10:1 | 12 (9.3-15) | 47 (36-63) |
| 12:1 | 11 (8.9-14) | 60 (47-76) |
| 14:1 | 16 (13-21) | 69 (51-94) |
Based on this comprehensive analysis, the 8:1 ratio of piperacillin to this compound was selected for subsequent in vivo studies as it represented the smallest amount of inhibitor that could be used while still demonstrating significant enhancement of piperacillin efficacy [2].
Piperacillin-BLI-489 administered at the 8:1 ratio demonstrated strong efficacy across a broad spectrum of β-lactamase-producing strains in murine infection models [2]:
These results demonstrate this compound's superior ability to restore piperacillin activity against diverse β-lactamase producers, particularly those expressing extended-spectrum and multiple enzymes.
More recent research has investigated this compound in combination with carbapenem antibiotics against carbapenem-resistant Enterobacterales (CRE), representing a critical extension of its potential utility [8]. A 2022 study evaluated the synergistic effect of this compound combined with imipenem or meropenem against diverse carbapenemase-producing CRE through chequerboard assays, time-kill assays, and in vivo Galleria mellonella infection models [8].
Key findings from this investigation include:
These findings significantly expand this compound's potential therapeutic applications to include combination therapy with carbapenems against the globally threatening CRE pathogens, including those producing diverse carbapenemase types [8].
This compound belongs to a new generation of β-lactamase inhibitors designed to address the limitations of classical inhibitors (clavulanic acid, sulbactam, tazobactam), which primarily target class A enzymes and have limited activity against class C (AmpC) and many class D enzymes [7]. The development of this compound and similar advanced inhibitors represents a strategic response to the escalating challenge of β-lactamase-mediated resistance, particularly the emergence and spread of carbapenemases [4].
The distinctive value proposition of this compound includes:
This compound represents a promising penem-based β-lactamase inhibitor with demonstrated efficacy against diverse β-lactamase producers that challenge current therapeutic options. Its broad spectrum of inhibition, spanning class A, C, and D enzymes, differentiates it from currently available inhibitors and positions it as a valuable asset in addressing escalating antibacterial resistance.
The experimental methodologies established for this compound evaluation provide a robust framework for its continued investigation. Recent findings demonstrating its synergy with carbapenems against CRE pathogens suggest potentially expanded applications for this compound in addressing some of the most pressing resistance challenges in clinical practice.
BLI-489 hydrate is a penem beta-lactamase inhibitor active against Class A, Class C, and some Class D beta-lactamases [1] [2]. Unlike beta-lactam antibiotics that target penicillin-binding proteins (PBPs), beta-lactamase inhibitors protect antibiotics from enzymatic degradation [3].
The proposed mechanism involves this compound acting as a suicide substrate, forming an irreversible covalent adduct with beta-lactamases. This inhibits the enzyme and allows co-administered piperacillin to effectively target PBPs and disrupt cell wall synthesis [3] [4]. The 8:1 ratio (piperacillin:this compound) was found optimal for retained efficacy in murine models [1] [2].
Diagram illustrating the proposed protective role of this compound, preventing piperacillin degradation.
In Vivo Efficacy: Piperacillin-BLI-489 dosed at an 8:1 ratio demonstrated efficacy in mouse infection models caused by class A (including extended-spectrum beta-lactamases), class C (AmpC), and class D beta-lactamase-expressing pathogens [1] [2].
In Vitro Solubility:
| Solvent | Solubility | Concentration |
|---|---|---|
| DMSO [5] [2] | ≥105 mg/mL (this compound, anhydrous) [5] | ~320.82 mM (this compound, anhydrous) [5] |
| 24 mg/mL (this compound hydrate, may require ultrasonic) [2] | ||
| Water [6] [2] | >20 mg/mL [6] | |
| Saline (for formulation) [1] | Suitable for injection formulations [1] |
The following table consolidates key physicochemical data for this compound hydrate.
| Property | Specification |
|---|---|
| CAS Number (Hydrate) | 2580120-08-5 [1] [2] |
| CAS Number (Anhydrous) | 623564-40-9 [5] [7] |
| Molecular Formula | C₁₃H₁₂N₃NaO₅S · xH₂O [2] |
| Molecular Weight (Anhydrous Salt) | 327.29 g/mol [5] |
| Purity | ≥98% (HPLC) [1] [6] |
| Appearance | Light yellow to yellow solid powder [1] [6] [5] |
| Storage | Powder: -20°C; In solvent: -80°C [1] [5] |
In Vivo Dosing Formulation (Example) [1] This protocol describes preparing a solution for animal studies using an oil-based vehicle.
General Solubilization Guidelines [1] For products with low aqueous solubility, the following formulations can be tested using minimal product.
Enzymatic Assay Workflow (Conceptual, based on general β-lactamase inhibitor screening) [8] High-throughput screening for beta-lactamase inhibitors often uses nitrocefin-based assays.
General workflow for nitrocefin-based β-lactamase inhibition assay.
This compound was investigated as a novel inhibitor to address the limitations of early-generation BLIs like clavulanic acid and tazobactam, which are primarily effective against Class A enzymes [3]. The need for inhibitors covering Class C (AmpC) and Class D (like OXA-48) beta-lactamases drove this research [3]. However, based on the available public information, it appears that the development of the this compound and piperacillin combination may not have been pursued to late-stage clinical trials [3].
The information available is primarily from chemical supplier catalogs, indicating an early research stage. To obtain a more complete picture, you could:
The table below summarizes the core findings on BLI-489's inhibition profile and its performance against resistant strains.
| Aspect | Key Findings |
|---|---|
| Inhibition Spectrum | Class A (TEM-1, SHV, CTX-M ESBLs), Class C (AmpC), Class D (OXA) β-lactamases [1] [2] [3]. |
| In Vitro Efficacy (with Piperacillin) | Restored susceptibility in 92% of piperacillin-nonsusceptible enteric bacilli; superior to piperacillin-tazobactam (66%) against ESBL- and AmpC-expressing strains [1] [4]. |
| In Vivo Efficacy (with Piperacillin) | Protected mice from lethal infections by Class A, C, and D β-lactamase-producing pathogens; optimal dosing ratio of piperacillin to this compound was 8:1 [2]. |
| Synergy with Carbapenems | Combined with imipenem or meropenem, showed synergistic effect in vitro and in vivo against diverse carbapenemase-producing Carbapenem-Resistant Enterobacterales (CRE), including KPC-2 (Class A), NDM-5 (Class B), and OXA-23 (Class D) producers [3]. |
Researchers have employed several standardized methodologies to evaluate this compound's activity and synergy.
This method determines the Minimum Inhibitory Concentration (MIC) of the antibiotic-inhibitor combination.
This technique assesses whether this compound acts synergistically with an antibiotic.
This model tests the protective effect of the combination in a live organism.
The following diagram illustrates the logical workflow for evaluating this compound, from in vitro testing to in vivo validation.
Workflow for evaluating this compound efficacy from in vitro to in vivo models.
The following tables summarize the synergistic activity of BLI-489 combined with different β-lactam antibiotics against various resistant pathogens, as demonstrated in key studies.
Table 1: Synergistic Activity of this compound with Carbapenems against CRE and CRAb
| Pathogen & β-Lactamase Type | Antibiotic Partner | Assay Type | Synergistic Effect (Percentage or Details) | Key Findings & Citations |
|---|---|---|---|---|
| CRE (Class A, B, D)* | Imipenem | Chequerboard | 76% (19/25 isolates) | Effective against diverse carbapenemase producers [1] |
| K. pneumoniae, E. cloacae, E. coli | Meropenem | Chequerboard | 92% (23/25 isolates) | Broader synergy than imipenem combination [1] |
| CRAb (Class D CHDL) | Imipenem | Chequerboard | OXA-23 (92.9%), OXA-24 (100%), OXA-58 (100%) | High synergy against most CHDLs; lower for OXA-51-like (16.7%) and MBLs (14.3%) [2] |
| A. baumannii | Imipenem | Time-kill | Synergy vs OXA-24, OXA-51, OXA-58; No synergy vs OXA-23 | Confirms chequerboard results over 24 hours [2] |
CRE: Carbapenem-Resistant Enterobacterales; CRAb: Carbapenem-Resistant *Acinetobacter baumannii; CHDL: Carbapenem-Hydrolyzing Class D β-Lactamase
Table 2: Efficacy of Piperacillin-BLI-489 Compared to Piperacillin-Tazobactam
| Parameter | Details | Results & Citations |
|---|---|---|
| Testing Methodology | This compound constant concentration of 4 µg/mL or 4:1 ratio (Piperacillin:this compound) | Found optimal for accurately predicting susceptibility [3] |
| Piperacillin-nonsusceptible Enteric Bacilli (MIC ≥ 32 µg/ml) | % inhibited by ≤16 µg/ml Piperacillin-BLI-489 | 92% [3] |
| % inhibited by ≤16 µg/ml Piperacillin-Tazobactam | 66% [3] | |
| Key Advantage | Demonstrates improved activity against ESBL- and AmpC-expressing strains compared to piperacillin-tazobactam [3] |
To evaluate the efficacy of this compound, researchers typically employ a series of standardized in vitro and in vivo assays.
1. In Vitro Susceptibility Testing (Chequerboard Assay) This method is used to determine the Fractional Inhibitory Concentration (FIC) index and assess synergy between this compound and its partner antibiotic [2] [1].
2. Time-Kill Assay This assay provides a time-dependent view of the bactericidal activity of the combination [2] [1].
The logical workflow for conducting these key experiments is as follows, moving from in vitro analysis to in vivo validation:
3. In Vivo Efficacy Models
This compound belongs to the bicyclic penem class of β-lactamase inhibitors. Its core mechanism involves covalently and reversibly binding to the active site serine residue of serine-β-lactamases (Classes A, C, and D), effectively acting as a suicide substrate and protecting the co-administered β-lactam antibiotic from hydrolysis [3] [4].
The clinical significance of this compound lies in its broader spectrum of inhibition compared to early-generation inhibitors like clavulanate, tazobactam, and sulbactam, which are primarily effective against Class A enzymes [3]. Its ability to inhibit problematic Class C (AmpC) and Class D (OXA-type) enzymes addresses a critical need in overcoming multidrug resistance in pathogens like Enterobacter cloacae and Acinetobacter baumannii [2] [3].
The table below summarizes the core technical data available for BLI-489.
| Property | Details |
|---|---|
| CAS Registry Number | 623564-40-9 [1] |
| Molecular Formula | C₁₃H₁₀N₃NaO₄S [1] |
| Molecular Weight | 327.29 g/mol [1] |
| Chemical Names | • this compound
• (4R,5R,6R)-3-[(3S)-3-Methylidene-1-oxa-8-azaspiro[4.4]non-8-yl]-4-methyl-7-oxo-6-(sulfooxy)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate [1] |
| Chemical Structure (SMILES) | O=C(C1=CS[C@@](/C2=C/C3=CN4C(COCC4)=N3)([H])N1C2=O)O[Na] [1] |
| Appearance | Light yellow to yellow solid [1] |
| Solubility | ≥105 mg/mL in DMSO (hygroscopic) [1] |
| Mechanism of Action | β-lactamase inhibitor (classes A, C, and D) [2] [1] |
| Primary Research Use | Combined with Piperacillin or Carbapenems to restore antibiotic efficacy [2] [3] |
Researchers have evaluated this compound extensively in combination with various β-lactam antibiotics.
An initial critical study aimed to define the most reliable method for susceptibility testing of the piperacillin-BLI-489 combination [2]. A "predictor panel" of 113 bacterial strains producing various β-lactamases was used. The methodologies tested included:
The study found that a constant concentration of 4 µg/mL of this compound provided the most accurate results, effectively identifying susceptible and resistant isolates without overpredicting resistance [2]. This method was subsequently used to test a larger panel of clinical isolates.
Using the optimized testing method, the combination of piperacillin with a constant 4 µg/mL of this compound was evaluated against a diverse collection of recent clinical isolates [2]:
A more recent study investigated this compound in combination with carbapenem antibiotics (imipenem or meropenem) against Carbapenem-Resistant Enterobacterales (CRE) [3].
The following diagram outlines a general workflow for evaluating this compound in combination with an antibiotic, synthesizing methodologies from the cited research.
Experimental workflow for assessing this compound synergy with antibiotics.
This compound represents a significant step toward overcoming β-lactamase-mediated resistance. Its broad activity against Class A, C, and D enzymes addresses a critical gap left by earlier inhibitors like clavulanic acid and tazobactam, which are ineffective against AmpC enzymes [2]. Research indicates its potential utility in two key areas:
Future work will likely focus on further in vivo efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and potentially expanding its use in combinations with other novel β-lactams.
BLI-489 is a novel bicyclic penem β-lactamase inhibitor with demonstrated activity against Class A, C, and D β-lactamases. When combined with piperacillin, it shows enhanced efficacy against a broad spectrum of β-lactamase-producing bacteria, including strains expressing extended-spectrum β-lactamases (ESBLs), AmpC enzymes, and class D enzymes. These application notes establish standardized in vitro susceptibility testing methodologies for the piperacillin-BLI-489 combination, providing researchers and clinical microbiologists with validated protocols for accurate antimicrobial susceptibility assessment [1] [2].
This compound belongs to the penem class of β-lactamase inhibitors. Its molecular structure features a bicyclic ring system common to penems, which allows it to effectively inhibit a wide range of β-lactamase enzymes. The compound works by irreversibly inactivating β-lactamases through acylation of the active site, thereby protecting co-administered β-lactam antibiotics from enzymatic degradation [3] [2].
Key Characteristics:
The combination of piperacillin with this compound has demonstrated particular efficacy against problematic pathogens, including ESBL-producing Enterobacteriaceae and AmpC-expressing strains that may show resistance to conventional piperacillin-tazobactam therapy [1].
Initial methodology development utilized a predictor panel of β-lactamase-producing bacteria to determine the most reliable testing parameters. Researchers evaluated various piperacillin:this compound ratios and fixed inhibitor concentrations to identify conditions that accurately discriminate between susceptible and resistant isolates without overpredicting resistance [1].
Table 1: Evaluation of Piperacillin-BLI-489 Testing Methodologies
| Testing Method | Advantages | Limitations | Recommended Use |
|---|---|---|---|
| Constant 4 μg/mL this compound | Minimal false susceptibility reports; reproducible results | May slightly overpredict resistance for some strains | Recommended for clinical isolates |
| 4:1 Ratio (Piperacillin:this compound) | Comparable to constant 4 μg/mL method | Some variability with specific β-lactamase producers | Acceptable alternative |
| Constant 2 μg/mL this compound | Good activity against most strains | Tendency to overpredict resistance | Not recommended for routine use |
| 8:1 Ratio (Piperacillin:this compound) | Optimal for in vivo efficacy studies | May overpredict resistance in in vitro tests | Recommended for animal models |
| 1:1 and 2:1 Ratios | - | Significant false susceptibility reporting | Not recommended |
Based on comprehensive evaluation, the use of a fixed this compound concentration of 4 μg/mL or a 4:1 ratio (piperacillin:this compound) provides the most accurate identification of susceptible and resistant isolates, with minimal false susceptibility reporting or resistance overprediction [1].
Materials Required:
Procedure:
Quality Control:
In a comprehensive evaluation against recent clinical isolates, piperacillin-BLI-489 demonstrated superior activity compared to piperacillin-tazobactam against resistant gram-negative pathogens.
Table 2: Comparative Activity of Piperacillin-BLI-489 vs. Piperacillin-Tazobactam Against Clinical Isolates
| Bacterial Category | % Inhibited by Piperacillin-BLI-489 (≤16 μg/mL) | % Inhibited by Piperacillin-Tazobactam (≤16 μg/mL) | Improvement with this compound |
|---|---|---|---|
| All enteric bacilli (piperacillin nonsusceptible) | 92% | 66% | +26% |
| ESBL-expressing strains | Significant improvement | Moderate activity | Substantial |
| AmpC-expressing strains | Significant improvement | Moderate activity | Substantial |
| Class D β-lactamase producers | Good activity | Variable activity | Moderate to substantial |
The data demonstrate that piperacillin-BLI-489 restores susceptibility to piperacillin in approximately 92% of piperacillin-nonsusceptible enteric bacilli, compared to only 66% with piperacillin-tazobactam. This represents a 26% absolute improvement in susceptibility rates, highlighting the broader spectrum of β-lactamase inhibition provided by this compound [1].
The following diagram illustrates the complete experimental workflow for this compound susceptibility testing:
In murine infection models, piperacillin-BLI-489 demonstrated significant efficacy when administered at an 8:1 ratio (piperacillin:this compound). This dosing ratio was found to be optimal for retention of enhanced efficacy against infections caused by:
The in vivo efficacy correlates well with in vitro susceptibility results, validating the testing methodologies described in these application notes.
Common Issues and Solutions:
False Susceptibility Results:
Overprediction of Resistance:
Inconsistent Results:
The piperacillin-BLI-489 combination represents a promising therapeutic option for infections caused by β-lactamase-producing gram-negative bacteria. The susceptibility testing methodologies outlined in these application notes provide reliable and reproducible methods for determining in vitro activity against clinically relevant pathogens. The use of a constant this compound concentration of 4 μg/mL or a 4:1 piperacillin:this compound ratio in broth microdilution tests ensures accurate identification of susceptible and resistant isolates, facilitating appropriate therapeutic decisions and surveillance activities.
BLI-489 is a penem-based β-lactamase inhibitor that demonstrates potent activity against a broad spectrum of β-lactamase enzymes, including Class A (including extended-spectrum β-lactamases), Class C (AmpC), and some Class D β-lactamases [1]. Unlike traditional β-lactam antibiotics that directly target bacterial cell wall synthesis, this compound functions primarily to protect companion β-lactam antibiotics from enzymatic degradation by binding irreversibly to β-lactamases [2]. This mechanism is particularly valuable in addressing the growing challenge of multi-drug resistant Gram-negative infections, where β-lactamase production represents a predominant resistance mechanism [3].
The structural foundation of this compound as a penem derivative incorporates the characteristic β-lactam ring fused with a thiazoline ring, which differentiates it from carbapenems (which feature a pyrroline ring) and contributes to its inhibitory profile [4] [5]. This molecular architecture enhances its reactivity with β-lactamases while providing stability against various bacterial enzymes. When combined with piperacillin, this compound demonstrates efficacy against murine infections caused by β-lactamase-expressing pathogens, making it a promising candidate for addressing antibiotic resistance [1].
A comprehensive study established the optimal in vitro susceptibility testing methodology for piperacillin in combination with this compound [6]. Researchers evaluated multiple testing formats using a predictor panel of β-lactamase-producing bacteria to determine the most accurate method for identifying susceptible and resistant isolates. The comparison included both fixed-ratio approaches (1:1, 2:1, 4:1, and 8:1 piperacillin:this compound ratios) and constant concentration methods (this compound fixed at 2 μg/mL or 4 μg/mL).
The evaluation revealed significant methodological considerations:
Based on these findings, the constant concentration of 4 μg/mL this compound was selected as the optimal testing methodology for reliable susceptibility assessment [6].
The following diagram illustrates the experimental workflow used to establish the optimal this compound testing methodology:
Principle: The broth microdilution method with constant concentration of this compound determines the minimum inhibitory concentration (MIC) of piperacillin in the presence of a fixed concentration of the β-lactamase inhibitor against clinical bacterial isolates.
Materials:
Procedure:
The following table summarizes the comparative activity of piperacillin-BLI-489 (constant 4 μg/mL) against clinical isolates, demonstrating its enhanced spectrum compared to piperacillin alone and piperacillin-tazobactam:
Table 1: Comparative Activity of Piperacillin-BLI-489 Against Clinical Isolates
| Organism Category | n | Piperacillin NS (%) | Piperacillin-BLI-489 S (%) | Piperacillin-Tazobactam S (%) |
|---|---|---|---|---|
| All Enteric Bacilli | * | ~55% (MIC >32 μg/mL) | 92% (MIC <16 μg/mL) | 66% (MIC <16 μg/mL) |
| ESBL-Producing Strains | * | >90% (MIC >32 μg/mL) | Significantly Improved | Variable/Reduced |
| AmpC-Expressing Strains | * | >90% (MIC >32 μg/mL) | Significantly Improved | Variable/Reduced |
Note: NS = Non-susceptible (MIC >32 μg/mL), S = Susceptible, exact n values not specified in source; data adapted from [6]
Table 2: Recommended Quality Control Strains and Ranges for this compound Testing
| QC Strain | ATCC Number | Piperacillin-BLI-489 (4 μg/mL) Expected MIC Range (μg/mL) |
|---|---|---|
| E. coli | 25922 | 1-4 |
| P. aeruginosa | 27853 | 8-32 |
| K. pneumoniae (ESBL) | 700603 | 0.5-2 |
Principle: This protocol characterizes the inhibitory activity of this compound against different molecular classes of β-lactamases through spectrophotometric analysis of enzyme activity.
Materials:
Procedure:
Principle: This method evaluates the bactericidal activity of piperacillin-BLI-489 combinations over time against characterized β-lactamase-producing isolates.
Materials:
Procedure:
While formal interpretive criteria for piperacillin-BLI-489 have not been established by CLSI or EUCAST, the following working definitions can be applied based on published data [6]:
Table 3: Troubleshooting Common Issues in this compound Testing
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor reproducibility between tests | Inconsistent this compound concentration | Verify stock solution concentration and preparation method |
| Unexpectedly high MICs | Inoculum density too high | Standardize inoculum preparation to 0.5 McFarland |
| Incomplete potentiation | Non-β-lactamase resistance mechanisms | Characterize alternative resistance mechanisms (porins, efflux) |
| Plate growth contamination | Improper aseptic technique | Include purity controls and verify sterility |
The establishment of a constant concentration of 4 μg/mL this compound for in vitro susceptibility testing represents a standardized approach that reliably identifies isolates susceptible to the piperacillin-BLI-489 combination [6]. This methodology demonstrates superior performance compared to ratio-based methods and shows enhanced activity against problematic β-lactamase-producing pathogens compared to piperacillin-tazobactam [6]. The protocols outlined provide researchers with standardized methods for evaluating this promising β-lactamase inhibitor combination, contributing to the ongoing battle against multidrug-resistant bacterial infections.
This protocol is adapted from a 2023 study that enhanced the classic checkerboard assay by using colony-forming unit (CFU) counts for a more accurate assessment of antibiotic interactions, especially in complex cultures [1].
The checkerboard assay determines the combined effects of two antimicrobial agents. The traditional method uses optical density or visual turbidity, but this protocol uses selective plating and CFU counting to distinguish effects on individual bacterial species in a community and differentiate between bactericidal and bacteriostatic effects [1].
Step 1: Prepare Antibiotic Stock Solutions
Step 2: Inoculate Bacterial Cultures
Step 3: Set Up the Checkerboard Plate
Step 4: Read the Assay and Determine MICs
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in combination:
Calculate the FIC Index (FICI):
Interpret the interaction based on the FICI [1]:
The workflow for this entire process is summarized in the diagram below.
Diagram 1: Workflow for the checkerboard assay with viability plating. The key enhancement over traditional methods is the CFU counting step, which provides species-specific and cidal/static data [1].
Table 1: this compound Profile and Checkerboard Data Interpretation
| Aspect | Details & Guidelines |
|---|---|
| This compound Profile | A potent inhibitor of Class D serine-β-lactamases (e.g., OXA-type carbapenemases). Its activity can be benchmarked against other inhibitors like sulbactam and avibactam [2]. |
| Quantitative Data (IC₅₀) | In enzymatic assays, this compound demonstrated potent activity against OXA-48 (IC₅₀: 2,000 nM after 0 min pre-incubation) and OXA-23 (IC₅₀: 2,600 nM after 10 min pre-incubation), showing its specific utility against these carbapenemases [2]. |
| Interpreting FIC Index | Use the FIC Index calculated in Section 4 to classify the interaction between this compound and its partner antibiotic. The table in that section provides the standard criteria for synergy, additivity, indifference, and antagonism [1]. |
The table below summarizes the quantitative in vivo efficacy data for piperacillin combined with this compound against various β-lactamase-producing pathogens in a murine systemic infection model [1].
Table 1: In Vivo Efficacy of Piperacillin-BLI-489 (8:1 Ratio) in Mouse Systemic Infection Models
| Strain (Enzyme[s] and Molecular Class[es]) | Agent | ED₅₀ (mg/kg) (95% CI) | MIC (μg/ml) |
|---|---|---|---|
| E. coli GC 6265 (TEM-1, Class A) | Piperacillin | 176 (132-238) | >64 |
| Piperacillin-BLI-489 | 13 (10-17) | 2 | |
| K. pneumoniae GAR 7693 (SHV-11, Class A) | Piperacillin | 193 (149-256) | >64 |
| Piperacillin-BLI-489 | 23 (19-28) | 8 | |
| E. coli GC 2022 (TEM-10, Class A ESBL) | Piperacillin | 301 (236-399) | >64 |
| Piperacillin-BLI-489 | 40 (31-50) | 2 | |
| K. pneumoniae GAR 7978 (SHV-1, SHV-5, Class A, Class A ESBL) | Piperacillin | 245 (196-314) | >64 |
| Piperacillin-BLI-489 | 28 (22-35) | 4 | |
| S. enterica serovar Typhimurium GC 4195 (CTX-M-5, Class A ESBL) | Piperacillin | 1121 | >64 |
| Piperacillin-BLI-489 | 45 (36-57) | 8 |
Here is the detailed methodology for determining the in vivo efficacy of this compound in combination with piperacillin, based on the cited study [1].
The following diagram illustrates the logical flow and key steps of the mouse efficacy study protocol:
The table below summarizes the key information from the search results regarding this compound.
| Aspect | Available Data |
|---|---|
| General Description | A novel β-lactamase inhibitor [1]. |
| Evaluated Combinations | Imipenem and meropenem [1]. |
| Tested Organisms | Carbapenem-resistant Enterobacterales (CRE), including Klebsiella pneumoniae, Escherichia coli, and Enterobacter cloacae [1]. |
| Key Findings (Synergy) | Chequerboard assays showed a synergistic effect with imipenem or meropenem against most tested isolates. This synergy was confirmed in vitro via time-kill assays and in vivo in a Galleria mellonella infection model [1]. |
| Cytotoxicity | No cytotoxicity was observed when this compound was used alone or in combination with imipenem or meropenem at the test concentrations [1]. |
Since a specific protocol for this compound is not available, the following is a generalized and detailed protocol for time-kill assays, synthesized from methodologies used to evaluate other β-lactam/β-lactamase inhibitor combinations and antimicrobials [2] [3] [1]. You can adapt this framework for this compound.
Time-kill curve assays evaluate the bactericidal activity of an antimicrobial over time. They monitor the change in the number of viable bacteria (Colony Forming Units, CFU/mL) in a suspension exposed to an antibiotic compared to an untreated control, providing more detailed information than a minimum inhibitory concentration (MIC) test alone [2].
A. Preparation of Inoculum
B. Antibiotic Solutions and Test Conditions Prepare working solutions of antibiotics in the growth medium at double the desired final concentration. A typical test panel includes:
C. Incubation and Sampling
The workflow for this procedure can be visualized as follows:
This compound is a novel bicyclic penem β-lactamase inhibitor. Its primary function is to be combined with β-lactam antibiotics to restore their effectiveness against resistant bacteria [1] [2].
The table below outlines its known activity profile against different classes of β-lactamases.
| Ambler Class | β-Lactamase Types | Reported Activity of this compound |
|---|---|---|
| Class A | ESBLs (e.g., TEM, SHV, CTX-M), KPC [3] | Yes [1] [4] |
| Class B | Metallo-β-Lactamases (MBLs; e.g., NDM, IMP, VIM) [5] | No (Lacks activity against MBLs) [3] |
| Class C | AmpC enzymes [1] | Yes [1] [4] |
| Class D | OXA-type carbapenemases [3] [6] | Yes (including some OXA variants) [1] [4] |
A foundational study established a methodology for testing this compound in combination with piperacillin. The researchers used a "predictor panel" of β-lactamase-producing strains to determine the optimal testing conditions and avoid misinterpretations [1].
The following diagram illustrates the experimental workflow and decision process derived from this study.
Beyond piperacillin, recent research (2022) has explored this compound in combination with carbapenems.
Since direct information on troubleshooting this compound is limited, the following guide is based on general principles of antimicrobial susceptibility testing and the specific data available for this compound.
| Scenario | Potential Causes | Recommended Actions |
|---|
| False Susceptibility (Major Error) | 1. Incorrect inhibitor concentration or ratio. 2. Testing against a Class B (MBL) producing organism. 3. Presence of a resistance mechanism not inhibited by this compound (e.g., efflux pumps, altered porins). | 1. Verify methodology: Use a fixed 4 µg/mL this compound or an 8:1 antibiotic-to-inhibitor ratio [1]. 2. Confirm the pathogen's resistance mechanism: Genotype or use specific phenotypic tests to check for MBL production [3]. | | False Resistance (Very Major Error) | 1. Inoculum density is too high. 2. Suboptimal potency of the this compound compound itself. | 1. Standardize the inoculum according to CLSI/EUCAST guidelines. 2. Check compound integrity: Ensure proper storage and handling of the this compound powder, and confirm its potency. |
It is important to note that this compound appears to be a research compound and is not a clinically approved drug [2] [4] [7]. Therefore, standardized testing protocols for clinical labs may not exist, and researchers may need to adapt methods from the primary literature.
Q: Why does my susceptibility testing for piperacillin-BLI-489 overpredict resistance? A: Overprediction of resistance occurs when an incorrect concentration or ratio of the BLI-489 inhibitor is used during testing. Specifically, using a constant concentration that is too low or a ratio that is too high can make bacterial strains appear more resistant than they truly are [1] [2].
Q: What is the recommended testing method to avoid this issue? A: Research indicates that using a constant concentration of 4 µg/mL of this compound provides the most accurate results, effectively identifying susceptible isolates without overpredicting resistance [1] [2] [3]. Alternatively, a 4:1 ratio of piperacillin to this compound yields similar and reliable outcomes [1] [2].
The table below summarizes how different testing methodologies impact the results:
| Testing Methodology | Impact on Susceptibility Results | Recommendation |
|---|---|---|
| Constant 2 µg/mL this compound | Tendency to overpredict resistance [1] [2] | Avoid |
| 8:1 Ratio (Piperacillin:this compound) | Tendency to overpredict resistance [1] [2] | Avoid |
| 1:1 & 2:1 Ratios | Risk of falsely reporting susceptible/intermediate results [1] [2] | Avoid |
| Constant 4 µg/mL this compound | Accurate prediction; similar MICs to the 4:1 ratio [1] [2] [3] | Recommended |
| 4:1 Ratio (Piperacillin:this compound) | Accurate prediction; similar MICs to constant 4 µg/mL [1] [2] | Recommended |
The recommended method was established through a study that used a predictor panel of β-lactamase-producing bacteria to evaluate various combinations of piperacillin and this compound [1] [2]. The goal was to find the formula that best differentiates between susceptible and resistant strains.
The following diagram illustrates the experimental workflow used to establish the optimal testing conditions:
When the correct testing method is applied, the piperacillin-BLI-489 combination shows promising results:
To prevent the overprediction of resistance for the piperacillin-BLI-489 combination, it is critical to adhere to the validated in vitro testing methodology. You should perform susceptibility testing using a fixed concentration of 4 µg/mL of this compound in combination with piperacillin.
Q1: What is the optimal concentration of this compound for in vitro susceptibility testing with piperacillin? The optimal methodology uses This compound at a constant concentration of 4 μg/mL when testing the piperacillin-BLI-489 combination against a broad panel of clinical isolates [1].
Early research to determine the best ratio compared several approaches [1]:
Q2: How does the performance of piperacillin-BLI-489 compare to piperacillin-tazobactam? The combination of piperacillin with this compound demonstrates a significant improvement over piperacillin-tazobactam, especially against strains that are already nonsusceptible to piperacillin alone [1].
| Piperacillin Susceptibility Profile | Percentage Inhibited by ≤16 μg/mL Piperacillin-BLI-489 | Percentage Inhibited by ≤16 μg/mL Piperacillin-Tazobactam |
|---|---|---|
| All tested enteric bacilli nonsusceptible to piperacillin alone (MIC ≥ 32 μg/mL) | 92% [1] | 66% [1] |
The piperacillin-BLI-489 combination also showed improved activity against problematic extended-spectrum β-lactamase (ESBL)- and AmpC-expressing strains [1].
Q3: Against which β-lactamase classes is this compound active? this compound is a penem-based β-lactamase inhibitor with activity against Class A (including ESBLs), Class C (AmpC), and some Class D β-lactamases [2] [3] [4]. This broader spectrum of activity is a key advantage over older inhibitors like clavulanic acid, sulbactam, and tazobactam, which are primarily effective only against Class A enzymes [1].
The following workflow and methodology are based on the established in vitro testing procedure from the primary literature [1].
Key Experimental Details [1]:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Over-prediction of resistance (Too many isolates reported as resistant) | Use of a sub-optimal this compound concentration or ratio. | Ensure the constant 4 µg/mL this compound methodology is used, not the 2 µg/mL or 8:1 ratio [1]. |
| False Susceptibility (Resistant isolates reported as susceptible) | Use of a sub-optimal this compound concentration or ratio. | Avoid using testing methodologies based on 1:1 or 2:1 ratios [1]. |
| Poor inhibition of Class D (OXA) enzymes | This compound may have variable potency against different Class D enzymes. | Benchmark performance against other inhibitors. Note that newer classes, like cyclic boronates, are being researched for their ability to inhibit all β-lactamase classes, including MBLs (Class B) [4]. |
A primary study established that using BLI-489 at a fixed concentration of 4 µg/mL is the recommended method for in vitro susceptibility testing with piperacillin [1]. This approach was found to be comparable to using a piperacillin-to-BLI-489 ratio of 4:1 and provided more reliable results than other ratios or constant concentrations [1].
The table below summarizes the performance of different piperacillin-BLI-489 combination strategies evaluated against a predictor panel of β-lactamase-producing bacteria [1]:
| Combination Strategy | Performance Assessment |
|---|---|
| Constant 4 µg/mL this compound | Recommended. Similar MICs to 4:1 ratio; selected as the optimal testing method. |
| 4:1 Ratio (Piperacillin:this compound) | Recommended. Similar MICs to constant 4 µg/mL this compound. |
| Constant 2 µg/mL this compound | Tendency to overpredict resistance. |
| 8:1 Ratio (Piperacillin:this compound) | Tendency to overpredict resistance. |
| 1:1 Ratio (Piperacillin:this compound) | Falsely reported some strains as susceptible or intermediate. |
| 2:1 Ratio (Piperacillin:this compound) | Falsely reported some strains as susceptible or intermediate. |
The following workflow outlines the key steps for determining the optimal combination method, as described in the research [1]:
Key Experimental Details [1]:
What is this compound and what is its mechanism of action? this compound is a novel bicyclic penem molecule that acts as a β-lactamase inhibitor. It is active against class A, C, and D β-lactamases, offering a broader spectrum of inhibition compared to older inhibitors like clavulanic acid, sulbactam, and tazobactam [1].
Why is ratio optimization so important? Using an incorrect ratio or constant concentration can lead to major errors in interpreting an antibiotic's effectiveness. Suboptimal methods may falsely report resistant bacteria as susceptible (e.g., 1:1 and 2:1 ratios) or, conversely, overpredict resistance in susceptible strains (e.g., constant 2 µg/mL or 8:1 ratio), which could lead to inappropriate treatment decisions [1].
Against which types of bacterial resistance is this compound particularly effective? The combination of piperacillin-BLI-489 showed improved activity compared to piperacillin-tazobactam against problematic clinical isolates, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC enzymes [1].
BLI-489 is a penem-based beta-lactamase inhibitor with activity against Class A, C, and D enzymes [1]. Compounds in this class are known to be susceptible to both hydrolytic (degradation by water) and photolytic (degradation by light) instability [2].
The table below summarizes key stability-affecting factors and recommendations for this compound. Specific quantitative stability data (half-life) for this compound in common buffers is not available in the searched literature.
| Factor | Effect on this compound Stability | Recommendation |
|---|---|---|
| Light | High susceptibility to photodegradation [2] | Handle under yellow or red light; use amber vials; protect from ambient light. |
| Aqueous Solutions | Susceptible to hydrolytic degradation [2] | Prepare fresh solutions immediately before use; avoid aqueous stock solutions for long-term storage. |
| pH | Stability decreases at higher pH [3] | Use buffers at or near physiological pH (7.0-7.5) for experiments; avoid alkaline conditions. |
| Temperature | Stability decreases with increasing temperature [3] | Store solid at -20°C or below; keep solutions on ice during experiments. |
| Solvent | More stable in pure DMSO than in aqueous media [1] [2] | Use dry DMSO for preparing stock solutions. |
Q1: My this compound solution degraded rapidly during a time-kill assay. What could be the cause? Rapid degradation is a known challenge for this compound class. The most likely causes are:
Q2: What is the best way to store this compound for long-term stability?
Q3: How can I confirm that the concentration of this compound in my experiment is accurate? For critical experiments like static concentration time-kill (SCTK) studies, it is essential to validate the achieved concentrations.
Protocol 1: Preparing a Stable this compound Working Solution This protocol minimizes hydrolysis and photodegradation during solution preparation.
Protocol 2: Assessing this compound Stability in Your Experimental Buffer This LC-MS/MS protocol is adapted from general methods for beta-lactams [3].
The following diagrams visualize the stability testing workflow and the competing degradation pathways for this compound.
Stability Testing Workflow
This compound Degradation Pathways
The table below summarizes the key quantitative data found in the search results.
| Property | Value / Condition | Source / Context |
|---|---|---|
| Solubility in DMSO | ≥ 105 mg/mL (320.82 mM) | Manufacturer's data sheet [1] |
| Solution Appearance | Light yellow to yellow solid [1] | - |
| Note on Solvent | Hygroscopic DMSO has a significant impact on solubility; use newly opened DMSO [1] | - |
While a direct protocol for handling this compound solubility was not found, it is referenced in a scientific study that provides context for its typical use. The information below can serve as a guide for designing your experiments.
Reference Experimental Context this compound was evaluated as a benchmark inhibitor in a study screening cyclic boronates against various β-lactamases [2]. The assays measured the concentration needed to inhibit enzyme activity by 50% (IC₅₀) under different conditions.
Based on general laboratory practice for handling compounds with similar solubility profiles, you can systematically address potential solubility issues by following the workflow below.
Given the limited public troubleshooting data, I suggest you:
Q1: What is this compound and what is its primary research application?
This compound is a synthetic, bicyclic penem molecule that functions as a β-lactamase inhibitor [1]. Its primary research use is to be combined with β-lactam antibiotics to inhibit infections caused by pathogens expressing a broad range of β-lactamase enzymes, including Class A (e.g., ESBLs, KPC), Class C (AmpC), and Class D [2] [3] [1].
Q2: What are the definitive storage conditions for this compound?
To ensure stability and longevity, this compound should be stored as a dry powder under specific temperature conditions. The following table summarizes the key storage parameters based on manufacturer and supplier specifications.
| Form | Storage Condition | Temperature | Additional Precautions |
|---|---|---|---|
| Dry Powder | Sealed container, cool, well-ventilated area [4] | -20°C [3] [4] | Keep tightly sealed; protect from moisture and light [3] [4] |
| Solution (DMSO) | Sealed storage, away from moisture [3] | -80°C (6 months); -20°C (1 month) [3] | Hygroscopic; use newly opened DMSO [3] |
Q3: What are the critical handling and safety precautions?
This compound requires careful handling. It is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [4]. Personal protective equipment (PPE) including safety goggles, gloves, and impervious clothing is recommended. Handling should occur in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols [4].
Q4: What is the recommended protocol for reconstituting this compound?
The following workflow outlines the standard procedure for preparing a this compound stock solution.
Q5: How is this compound typically used in susceptibility testing?
A established methodology for in vitro testing uses this compound at a constant concentration of 4 μg/mL in combination with an antibiotic like piperacillin [1]. This concentration was validated using a predictor panel of β-lactamase-producing bacteria and was found to accurately identify susceptible and resistant isolates without overpredicting resistance [1].
Q6: What should I do if my antibiotic-BLI-489 combination shows no synergistic effect?
Q7: How should I manage a spill of this compound powder?
Q8: Why is it important to aliquot the DMSO stock solution?
DMSO is hygroscopic and can absorb water from the atmosphere, which may compromise the stability and potency of this compound over time [3]. Creating single-use aliquots minimizes the number of freeze-thaw cycles and exposure to moisture, ensuring consistent experimental results.
The table below summarizes the key technical information available for this compound from a 2022 study.
| Property | Specification |
|---|---|
| Inhibitor Class | Novel β-lactamase inhibitor (specific class not detailed in available sources) [1] |
| Tested Combinations | Imipenem, Meropenem [2] |
| Target Enzymes (Ambler Classes) | Class A (KPC-2), Class B (NDM-5), Class D (OXA-232) carbapenemases [2] |
| Key Bacterial Strains Tested | Carbapenem-resistant K. pneumoniae, E. coli, and E. cloacae [2] |
| Synergy Rate (Chequerboard Assay) | • With Imipenem: 76% (19/25 strains) • With Meropenem: 92% (23/25 strains) [2] | | In Vivo Efficacy Model | Galleria mellonella (wax moth) infection model [2] | | Cytotoxicity Note | No cytotoxicity observed when used alone or in combination at test concentrations [2] |
Based on the referenced study, here is a detailed methodology for evaluating the synergistic effect of this compound with carbapenems against carbapenem-resistant Enterobacterales (CRE) [2].
This method is used to determine the Fractional Inhibitory Concentration (FIC) index and quantify synergy.
This method provides a time-dependent view of the antibacterial activity of the combination.
This simple, invertebrate model is used for preliminary in vivo confirmation of efficacy.
The workflow for these experiments can be visualized as follows:
Q1: What is the development status of this compound? Based on the available public literature, this compound was investigated in a preclinical study published in 2022 [2]. Its current status in the drug development pipeline (e.g., clinical trials) is unclear, as it is not listed among the beta-lactamase inhibitors in advanced clinical development or recently approved combinations discussed in 2025 reviews and conference reports [3] [4].
Q2: Does this compound inhibit Metallo-β-Lactamases (MBLs)? Yes, the available study demonstrated that the combination of this compound with imipenem or meropenem had a synergistic effect against a strain carrying the NDM-5 enzyme, which is a Class B Metallo-β-Lactamase (MBL) [2]. This suggests this compound has activity against at least some MBLs, which is a significant advantage over older inhibitors.
Q3: Are there any known cytotoxicity concerns with this compound? According to the 2022 study, no cytotoxicity was observed when this compound was used alone or in combination with imipenem or meropenem at the concentrations tested in their assays [2].
BLI-489 is a beta-lactamase inhibitor used in research to combat bacterial resistance to β-lactam antibiotics. It is often investigated for its ability to inhibit Class A, Class C (AmpC), and Class D β-lactamases when combined with antibiotics like piperacillin [1].
In microbiological and enzymatic assays, interference can lead to inaccurate results. The table below summarizes common types and sources of interference.
| Interference Type | Source/Cause | Potential Impact on Assay |
|---|---|---|
| Enzymatic Interference | Co-presence of other β-lactamase enzymes (e.g., MBLs) with different substrate profiles [2] [3]. | False-negative results due to un-inhibited hydrolysis of the β-lactam antibiotic. |
| Bacterial Efflux Pumps | Upregulated efflux pump activity in bacterial strains (e.g., AcrAB-TolC system) [4]. | Reduced intracellular concentration of this compound or the antibiotic, lowering efficacy. |
| Membrane Permeability | Downregulation of outer membrane porins (e.g., OmpF) in bacteria [4]. | Impaired entry of this compound and/or antibiotic into the bacterial cell. |
Here are detailed methodologies to diagnose and confirm the sources of interference.
This protocol helps identify if unexplained antibiotic hydrolysis is due to an MBL that this compound cannot inhibit.
This protocol evaluates whether efflux pumps are reducing the intracellular concentration of this compound.
The following diagram outlines a logical sequence for diagnosing this compound assay interference based on the protocols above.
To minimize interference from the start, please consider these points:
The table below summarizes key in vivo efficacy data from a mouse model study, showing the median effective dose (ED₅₀) of piperacillin when combined with either BLI-489 or tazobactam. A lower ED₅₀ indicates higher efficacy [1].
| Pathogen (β-Lactamase Enzyme) | Piperacillin Alone ED₅₀ (mg/kg) | Piperacillin + this compound (8:1) ED₅₀ (mg/kg) | Piperacillin + Tazobactam ED₅₀ (mg/kg) |
|---|---|---|---|
| E. coli (TEM-1, Class A) | 176 | 13 | 11 |
| K. pneumoniae (SHV-1, Class A) | 193 | 23 | 24 |
| E. coli (TEM-10, Class A ESBL) | 301 | 40 | 25 |
| K. pneumoniae (SHV-1 & SHV-5, Class A/A ESBL) | 245 | 28 | 58 |
| S. enterica Typhimurium (CTX-M-5, Class A ESBL) | 1121 | 45 | 152 |
The data presented in the summary tables were generated using standardized and specialized experimental protocols.
This methodology was used to generate the ED₅₀ data in the first table [1].
The following diagram illustrates this efficacy testing workflow:
This protocol was used to determine the optimal concentration of this compound for susceptibility testing and to evaluate its activity against a broad panel of clinical isolates [2].
The following diagram illustrates the mechanism of action and primary resistance pathways:
The experimental data indicates that this compound represents a significant advancement in β-lactamase inhibition technology.
The table below summarizes quantitative data on the synergistic activity of BLI-489 with imipenem or meropenem against various carbapenem-resistant pathogens.
Table 1: In Vitro
| Pathogen & Resistance Mechanism | Antibiotic Combination | Synergy Rate (Chequerboard Assay) | Key Findings (Time-Kill Assay) |
|---|---|---|---|
| A. baumannii (Class D CHDLs: OXA-23-like) [1] | This compound + Imipenem | 92.9% (13/14 isolates) | No synergy after 24 hours |
| A. baumannii (Class D CHDLs: OXA-24-like) [1] | This compound + Imipenem | 100% (14/14 isolates) | Synergy observed after 24 hours |
| A. baumannii (Class D CHDLs: OXA-58) [1] | This compound + Imipenem | 100% (6/6 isolates) | Synergy observed after 24 hours |
| A. baumannii (Class B MBLs) [1] | This compound + Imipenem | 14.3% (1/7 isolates) | Information not specified |
| K. pneumoniae (Carbapenem-resistant) [2] | This compound + Imipenem | 70% (7/10 isolates) | Synergy against KPC-2 and NDM-5 producers |
| E. cloacae (Carbapenem-resistant) [2] | This compound + Imipenem | 77.8% (7/9 isolates) | Information not specified |
| E. coli (Carbapenem-resistant) [2] | This compound + Imipenem | 83.3% (5/6 isolates) | Information not specified |
| K. pneumoniae (Carbapenem-resistant) [2] | This compound + Meropenem | 80% (8/10 isolates) | Synergy against KPC-2 and NDM-5 producers |
| E. cloacae (Carbapenem-resistant) [2] | This compound + Meropenem | 100% (9/9 isolates) | Information not specified |
| E. coli (Carbapenem-resistant) [2] | This compound + Meropenem | 100% (6/6 isolates) | Information not specified |
Table 2: In Vivo Synergistic Efficacy in Animal Models
| Infection Model | Pathogen | Combination Therapy | Experimental Outcome |
|---|---|---|---|
| Mouse Pneumonia Model [1] | Class D β-lactamase-producing A. baumannii | This compound + Imipenem | Synergistic effect, improved survival |
| C. elegans Survival Assay [1] | Class D β-lactamase-producing A. baumannii | This compound + Imipenem | Synergistic effect, rescued infected worms |
| Galleria mellonella (Wax Moth Larvae) Model [2] | Diverse CRE (KPC-2, NDM-5, OXA-232 producers) | This compound + Imipenem or Meropenem | Synergistic effect, improved survival |
The following are detailed methodologies for the key experiments cited in the data above, which can be used as a reference for replicating these studies.
The synergy between this compound and carbapenems stems from the inhibitor's ability to protect the antibiotic from enzymatic degradation. The following diagram illustrates the mechanism and how the key experiments interconnect to validate synergy from in vitro to in vivo.
The experimental data indicates that the this compound and carbapenem combination is a promising strategy against Class A, C, and D serine β-lactamase-producing pathogens [1] [2]. However, its efficacy against Class B metallo-β-lactamases (MBLs) is limited [1], suggesting that alternative therapeutic approaches are needed for MBL-mediated resistance.
Further research is required to determine the pharmacokinetic and pharmacodynamic (PK/PD) parameters of this combination in humans. Comprehensive toxicology studies and clinical trials will be essential to translate these promising preclinical findings into a viable therapeutic option.
This compound is a novel bicyclic penem inhibitor that demonstrates potent activity against a broad spectrum of β-lactamase enzymes, including Class A (e.g., TEM-1, SHV, CTX-M ESBLs), Class C (AmpC), and Class D enzymes [1] [2]. Unlike earlier inhibitors like tazobactam, clavulanic acid, and sulbactam, which are marginally effective against many ESBLs and fail to target Class C producers effectively, this compound was developed to address these shortcomings [2].
Its mechanism involves the penem core structure, which contains a highly reactive β-lactam ring. This ring acts as a suicide substrate, covalently binding to and irreversibly inactivating β-lactamase enzymes, thereby protecting co-administered β-lactam antibiotics from hydrolysis [3]. The inhibition process and the experimental workflow for evaluating this compound are illustrated below.
_
The comparative efficacy of piperacillin-BLI-489 was evaluated against piperacillin-tazobactam using a predictor panel of β-lactamase-producing clinical isolates [1] [2].
The table below summarizes the minimum inhibitory concentration (MIC) data, showing the percentage of clinical isolates inhibited by piperacillin-inhibitor combinations.
| Organism Group / β-Lactamase Type | Piperacillin Alone (MIC ≥32 µg/mL) | Piperacillin + this compound (MIC ≤16 µg/mL) | Piperacillin + Tazobactam (MIC ≤16 µg/mL) | Key Findings |
|---|---|---|---|---|
| All Enteric Bacilli (Recent Clinical Isolates) [1] | 55% (nonsusceptible) | 92% of piperacillin-nonsusceptible strains | 66% of piperacillin-nonsusceptible strains | This compound restored susceptibility in significantly more isolates. |
| Problematic ESBL- and AmpC-expressing strains [1] | Majority nonsusceptible | Improved activity | Reduced activity | This compound demonstrated superior activity compared to tazobactam. |
The table below shows the median effective dose (ED₅₀) of piperacillin in combination with inhibitors in a murine model of a lethal systemic infection. A lower ED₅₀ indicates higher efficacy.
| Infecting Strain (β-Lactamase, Class) | Piperacillin Alone (ED₅₀, mg/kg) | Piperacillin + this compound (8:1 ratio) (ED₅₀, mg/kg) | Piperacillin + Tazobactam (ED₅₀, mg/kg) |
|---|---|---|---|
| E. coli (TEM-1, Class A) [2] | 176 | 13 | 11 |
| K. pneumoniae (SHV-1, Class A) [2] | 193 | 23 | 24 |
| E. coli (TEM-10, Class A ESBL) [2] | 301 | 40 | 25 |
| K. pneumoniae (SHV-1 + SHV-5, Class A/A ESBL) [2] | 245 | 28 | 58 |
| S. enterica Typhimurium (CTX-M-5, Class A ESBL) [2] | 1121 | 45 | 152 |
The data presented above were generated using standardized and rigorous methodologies.
The following diagram outlines the integrated workflow of these experiments.
_
Research has evolved since the original this compound studies. A modern framework for comparing β-lactamase inhibitors uses pharmacokinetic-pharmacodynamic (PK/PD) modeling that accounts for the concentration of both the antibiotic and the inhibitor [4] [5].
%fT>MICᵢ) compared to tazobactam [4]. This suggests that if this compound were evaluated with this modern approach, it might show different and potentially more optimized efficacy profiles.
| Evaluation Model | Pathogen & β-Lactamase Produced | Piperacillin-BLI-489 Result | Comparator (Piperacillin-Tazobactam) Result | Citation |
|---|---|---|---|---|
| In Vitro Susceptibility | Diverse clinical Enteric Bacilli (Piperacillin-nonsusceptible) | 92% inhibited at ≤16 μg/ml | 66% inhibited at ≤16 μg/ml | [1] |
| In Vivo Murine Infection Model | K. pneumoniae (SHV-1 + SHV-5, Class A & ESBL) | ED~50~: 28 mg/kg | ED~50~: 58 mg/kg | [2] |
| In Vivo Murine Infection Model | S. enterica serovar Typhimurium (CTX-M-5, Class A ESBL) | ED~50~: 45 mg/kg | ED~50~: 152 mg/kg | [2] |
| In Vivo Murine Infection Model | E. coli (TEM-1, Class A) | ED~50~: 13 mg/kg | ED~50~: 11 mg/kg (Equivalent efficacy) | [2] |
The data supporting these comparisons were generated using standardized and rigorous methodologies.
In Vitro Susceptibility Testing (MIC Determination)
In Vivo Efficacy Studies (Murine Infection Model)
The following diagram illustrates the mechanism by which this compound protects β-lactam antibiotics from hydrolysis.
This compound belongs to the bicyclic 6-methylidene penem class of inhibitors [1]. Its key advantage lies in its broader spectrum of inhibition compared to classical inhibitors like tazobactam, clavulanic acid, and sulbactam.
| Bacterial Strain (Enzyme & Class) | Treatment Regimen | ED₅₀ (mg/kg) (95% CI) | MIC (μg/mL) for Piperacillin Alone |
|---|---|---|---|
| E. cloacae GC 4142 (AmpC, Class C) | Piperacillin alone | 282 (211-417) | Not specified |
| Piperacillin-BLI-489 (8:1 ratio) | 32 (25-41) | Not specified | |
| E. coli GC 6265 (TEM-1, Class A) | Piperacillin alone | 176 (132-238) | >64 |
| Piperacillin-BLI-489 (8:1 ratio) | 13 (10-17) | 2 | |
| K. pneumoniae GAR 7978 (SHV-1, SHV-5, Class A/A ESBL) | Piperacillin alone | 245 (196-314) | >64 |
| Piperacillin-BLI-489 (8:1 ratio) | 28 (22-35) | 4 | |
| Piperacillin-Tazobactam | 58 (45-79) | >64 |
The in vivo efficacy data in the table was generated using a standard animal model of infection [1]:
This compound belongs to the penem bicyclic class of β-lactamase inhibitors [1]. Its broad-spectrum activity can be understood in the context of how AmpC β-lactamases are regulated and how inhibitors counter them.
The following diagram illustrates the induction pathway of chromosomally encoded AmpC β-lactamase, a key resistance mechanism in pathogens like Enterobacter cloacae and Citrobacter freundii [2].
BLI-489 is a bicyclic 6-methylidene penem molecule that functions as a broad-spectrum β-lactamase inhibitor [1]. Its primary mechanism involves irreversibly inhibiting a wide range of β-lactamase enzymes, including Class A (including ESBLs and KPC variants), Class C (AmpC), and Class D (such as OXA-type) enzymes [1] [2]. This broad activity profile is a key advantage over earlier inhibitors like clavulanic acid, sulbactam, and tazobactam, which are primarily effective only against Class A enzymes and have poor activity against Class C and many Class D carbapenemases [1] [3].
The diagram below illustrates the core experimental workflow used to evaluate this compound's efficacy in combinatorial therapy.
The following tables summarize key experimental data demonstrating the performance of this compound in combination with various β-lactam antibiotics compared to other inhibitors.
Table 1: In Vitro Activity of Piperacillin-BLI-489 vs. Piperacillin-Tazobactam This table compares the effectiveness of both combinations in restoring the susceptibility of piperacillin-nonsusceptible clinical isolates [1].
| Organism Group (Number of Isolates) | Percentage Inhibited by ≤16 μg/mL Piperacillin in Combination | | :--- | :--- | :--- | | | Piperacillin + this compound (4 μg/mL) | Piperacillin + Tazobactam | | All Enteric Bacilli (Piperacillin Nonsusceptible) | 92% | 66% | | ESBL- and AmpC-expressing Strains | Improved Activity | Limited Activity |
Table 2: In Vivo Efficacy of Piperacillin-BLI-489 in Murine Infection Models This table shows the median effective dose (ED₅₀) of piperacillin in combination with this compound or tazobactam against specific β-lactamase-producing pathogens [4]. A lower ED₅₀ indicates higher efficacy.
| Infecting Strain (β-Lactamase, Class) | Piperacillin Alone ED₅₀ (mg/kg) | Piperacillin + this compound (8:1) ED₅₀ (mg/kg) | Piperacillin + Tazobactam ED₅₀ (mg/kg) |
|---|---|---|---|
| E. coli GC 6265 (TEM-1, Class A) | 176 | 13 | 11 |
| K. pneumoniae GAR 7978 (SHV-1, SHV-5, Class A/ESBL) | 245 | 28 | 58 |
| S. enterica Serovar Typhimurium (CTX-M-5, Class A ESBL) | 1121 | 45 | 152 |
Table 3: Synergistic Effect of this compound with Carbapenems against CRE This table summarizes the results of chequerboard assays showing the synergistic effect of this compound combined with carbapenems against diverse Carbapenem-Resistant Enterobacterales (CRE) [2].
| Bacterial Species (Number of Isolates) | This compound + Imipenem (Synergy Rate) | This compound + Meropenem (Synergy Rate) |
|---|---|---|
| K. pneumoniae (n=10) | 7/10 | 8/10 |
| E. cloacae (n=9) | 7/9 | 9/9 |
| E. coli (n=6) | 5/6 | 6/6 |
To ensure reproducibility, here are the core methodologies used in the cited studies.
In Vitro Susceptibility Testing (MIC Determination)
Chequerboard Synergy Assay
Time-Kill Assay
In Vivo Efficacy Studies (Murine Models)
It is crucial to distinguish this compound, an inhibitor, from therapeutic penem antibiotics like faropenem and the recently approved sulopenem [5] [6]. The table below highlights these key differences.
Table 4: this compound vs. Therapeutic Penem Antibiotics
| Feature | This compound (Penem Inhibitor) | Faropenem / Sulopenem (Therapeutic Penems) |
|---|---|---|
| Primary Role | β-lactamase Inhibitor | Antibiotic |
| Clinical Use | Combined with a partner β-lactam antibiotic (e.g., piperacillin, carbapenems) | Used alone as an antibacterial agent |
| Mechanism | Inactivates β-lactamase enzymes, protecting the partner antibiotic | Inhibits Penicillin-Binding Proteins (PBPs) to disrupt cell wall synthesis |
| Key Development | Investigational combination therapy | Approved for treating bacterial infections (e.g., sulopenem for UTIs) |
| Data Source | Preclinical and early clinical research [1] [4] [2] | Clinical trial data and post-marketing surveillance [5] [6] |
Current evidence indicates that this compound is a promising broad-spectrum β-lactamase inhibitor with distinct advantages:
For ongoing research, exploring its structure-activity relationship could guide the development of even more potent analogs, and further investigation into its pharmacokinetics and toxicity profile in humans is essential for clinical advancement.
This compound is a novel bicyclic penem β-lactamase inhibitor [1] [2]. Unlike some early inhibitors, it has demonstrated a broad spectrum of activity against Class A (including ESBLs), Class C (AmpC), and Class D (OXA-type) β-lactamases [1] [2].
The OXA-type β-lactamases are a major source of resistance in pathogens like Acinetobacter baumannii and are categorized as carbapenem-hydrolyzing class D β-lactamases (CHDLs) [3] [4]. The table below summarizes the in vitro synergistic activity of this compound combined with imipenem against carbapenem-resistant bacteria producing different classes of β-lactamases.
Table: In Vitro Synergy of Imipenem/BLI-489 Against Carbapenem-Resistant Pathmans
| Pathogen / Enzyme Class | Specific Enzyme | Synergy Rate with Imipenem/BLI-489 |
|---|---|---|
| Acinetobacter baumannii (CHDLs) [3] | OXA-23-like | 92.9% (13 of 14 isolates) |
| OXA-24-like | 100% (6 of 6 isolates) | |
| OXA-51-like | 16.7% (1 of 6 isolates) | |
| OXA-58 | 100% (5 of 5 isolates) | |
| Acinetobacter baumannii [3] | Metallo-β-Lactamases (MBLs) | 14.3% (1 of 7 isolates) |
| Carbapenem-resistant Enterobacterales (CRE) [5] | Diverse (KPC-2, NDM-5, OXA-23) | 76% (19 of 25 isolates) |
Experimental data indicates that this compound can effectively restore the activity of β-lactam antibiotics against OXA-producing strains, in some cases outperforming established inhibitors.
Table: In Vivo Efficacy of this compound Combination in Mouse Infection Models
| Infection Model (Strain, Enzyme) | Antibiotic Combination | Efficacy (ED₅₀ in mg/kg) | Comparative Outcome |
|---|---|---|---|
| K. pneumoniae (SHV-1, SHV-5) [1] | Piperacillin-BLI-489 (8:1) | 28 mg/kg | Superior to piperacillin-tazobactam (ED₅₀: 58 mg/kg) |
| S. enterica Typhimurium (CTX-M-5) [1] | Piperacillin-BLI-489 (8:1) | 45 mg/kg | Superior to piperacillin-tazobactam (ED₅₀: 152 mg/kg) |
| E. coli (TEM-1) [1] | Piperacillin-BLI-489 (8:1) | 13 mg/kg | Equivalent to piperacillin-tazobactam (ED₅₀: 11 mg/kg) |
| OXA-producing CRAb [3] | Imipenem-BLI-489 | Significant (p<0.05) | Synergistically rescued infected mice and C. elegans |
The data presented in this guide are derived from standard and advanced microbiological and biochemical assays. Understanding these methods is crucial for interpreting the results.
The following diagram illustrates the typical workflow for a synergy study, from in vitro testing to in vivo validation.
This compound is a β-lactamase inhibitor investigated in combination with imipenem to restore its efficacy against CRAB. The following table summarizes the key in vitro and in vivo findings.
| Aspect | Details and Quantitative Data |
|---|---|
| Mechanism | Inhibits hydrolytic activity of class D carbapenem-hydrolyzing β-lactamases (CHDLs), particularly OXA-24-like, OXA-51-like, and OXA-58 [1]. |
| Synergy (Chequerboard) | Percentage of clinical CRAB isolates showing synergy with imipenem [1]: • OXA-23-like: 92.9% • OXA-24-like: 100% • OXA-51-like: 16.7% • OXA-58-like: 100% • MBLs: 14.3% | | Time-Kill Assay (24h) | Showed synergy against CRAB producing OXA-24-like, OXA-51-like, and OXA-58. No synergy observed against OXA-23-producing isolates [1]. | | *In Vivo* Efficacy | The combination demonstrated synergistic effects in rescuing CRAB-infected Caenorhabditis elegans and a mouse pneumonia model [1]. |
The table below outlines other agents and therapeutic strategies that were in development or under investigation for treating CRAB infections.
| Therapeutic Category | Examples | Key Notes |
|---|---|---|
| Siderophore Cephalosporins | Cefiderocol | Approved; utilizes "trojan horse" strategy to penetrate bacterial cells [2]. |
| New β-lactamase Inhibitor Combinations | ETX2514 + sulbactam, WCK 4234 + meropenem, LN-1-255 + meropenem/imipenem | Designed to inhibit specific CRAB resistance mechanisms; various stages of clinical trials [2]. |
| Novel Tetracyclines | Eravacycline, TP-6076 | Eravacycline approved for cIAI; not for HAP/VAP. TP-6076 in early-phase trials [2]. |
| Polymyxin-derived Molecules | SPR741 | A derivative aimed at lowering the nephrotoxicity associated with traditional polymyxins [2]. |
| Other Strategies | Bacteriophage therapy, Monoclonal antibodies (e.g., C8, AR-401) | Novel, non-traditional approaches in preclinical and clinical development [2]. |
To ensure the data's reliability and support your work, here are the standard methodologies for the key experiments cited.
The diagram below visualizes the logical flow of experiments used to characterize this compound's activity.